Pentaethylene glycol dimethacrylate
Overview
Description
Pentaethylene glycol dimethacrylate is a long-chain hydrophilic, crosslinking monomer . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The PEG chain increases the water solubility of a compound in aqueous media .
Synthesis Analysis
The synthesis of dimethacrylate polymers involves the copolymerization of film-forming monomers like acrylate and methacrylates with crosslinkable monomers . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst .Molecular Structure Analysis
Pentaethylene glycol dimethacrylate is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups .Chemical Reactions Analysis
The kinetics of esterification of multifunctional monomers were investigated using poly (propylene glycol) diacrylates . The value of the rate constant for PPGDA at all temperatures were higher than that for PPGDA, indicating that the reactivity of PPG towards acrylic acid is more than methacrylic acid .Physical And Chemical Properties Analysis
Pentaethylene glycol dimethacrylate is a liquid with a molecular weight of approximately 238.28 g/mol . It has a density of 1.126 g/mL at 25 °C .Scientific Research Applications
Protein Labeling & Crosslinking
Bis-methacrylate-PEG5, also known as BS (PEG)5, is used for crosslinking between primary amines in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
PROTACs Linker
Bis-methacrylate-PEG5 is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Drug Delivery
The properties of Pentaethylene glycol dimethacrylate can be altered to suit multiple tissue engineering applications ranging from tissue scaffolds to drug delivery vehicles to cell carriers .
Tissue Engineering
Pentaethylene glycol dimethacrylate is advantageous for tissue engineering due to the degree of control that can be exerted over its properties . Through the control of its molecular weight, water content, and monomer concentration, it can be adapted for numerous applications .
Hydrogel Formation
Pentaethylene glycol dimethacrylate is used in the preparation of biodegradable hydrogels via thiol-ene chemistry . These hydrogels have been adapted for numerous applications, including as structural scaffolds, drug delivery vehicles, and cell carriers .
Emulsion Polymerization
Monomers having two functionalities like Pentaethylene glycol dimethacrylate are used as crosslinkers in emulsion polymerization of acrylates allowing control of particle morphology which results in enhancement of the mechanical properties of latexes used for paint and coatings .
Microcapsule Preparation
Pentaethylene glycol dimethacrylate microcapsules were prepared by a novel interfacial polymerization of monomer EGDMA in oil phase triggered at the oil-in-water (o/w) interface by initiator ammonium persulfate (APS) in aqueous phase . These nontoxic microcapsules will find significant applications in cosmetics, textile, and medicine .
Biodegradability Enhancement
Dipentaerythritol hexa (3–mercaptopropionate) (DiPETMP) successfully enhanced the biodegradability of Pentaethylene glycol dimethacrylate . This makes it more suitable for applications where biodegradability is a key requirement .
Mechanism of Action
Target of Action
Bis-methacrylate-PEG5, also known as Pentaethylene Glycol Dimethacrylate, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bis-methacrylate-PEG5 involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-methacrylate-PEG5 linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Bis-methacrylate-PEG5 is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bis-methacrylate-PEG5 (via PROTACs) can selectively degrade specific proteins . The downstream effects of this action depend on the function of the target protein and can vary widely.
Pharmacokinetics
The polyethylene glycol (peg) component of the molecule is known to reduce renal clearance and, for some products, results in a more sustained absorption after subcutaneous administration as well as restricted distribution . These pharmacokinetic changes may result in more constant and sustained plasma concentrations .
Action Environment
The action of Bis-methacrylate-PEG5 can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the presence of other proteins, the pH of the environment, and the temperature . .
Safety and Hazards
Future Directions
Pentaethylene glycol dimethacrylate has broad applicability and is used in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . It is also used in the synthesis of new materials such as biomaterials, coatings, optical materials, and composites .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKURBRFOOUSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-methacrylate-PEG5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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